REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[N:8]([CH3:17])[N:7]=1)=[O:5])C.[OH-].[Na+].Cl>C(O)C>[CH3:17][N:8]1[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[CH:10][C:6]([C:4]([OH:5])=[O:3])=[N:7]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at r.t. for 5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a light brown solid
|
Type
|
CUSTOM
|
Details
|
This was triturated in a mixture of Et2O (10 ml) and EtOH (1 ml)
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at r.t. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solids was collected by filtration
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1C1=NC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 138.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |